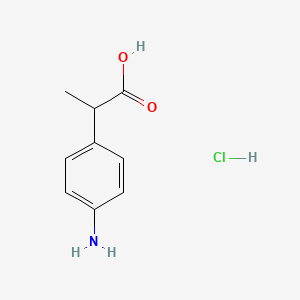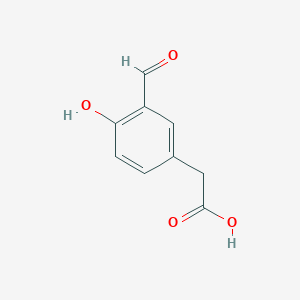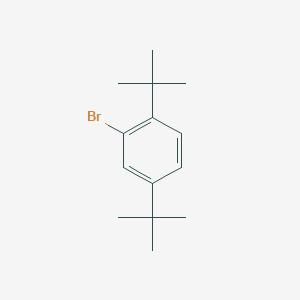
1-Bromo-2,5-di-tert-butylbenzene
Vue d'ensemble
Description
1-Bromo-2,5-di-tert-butylbenzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,5-di-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-di-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives : 1-Bromo-2,5-di-tert-butylbenzene is used in the synthesis of various organic compounds. Komen and Bickelhaupt (1996) demonstrated its use in preparing derivatives such as arylphosphines (Komen & Bickelhaupt, 1996).
Lithium-Bromine Exchange Reactions : Bailey, Luderer, and Jordan (2006) investigated the effect of solvent on lithium-bromine exchange reactions with 1-bromo-4-tert-butylbenzene, showing how solvent composition affects the outcome of these reactions (Bailey, Luderer, & Jordan, 2006).
Dimagnesiated Aromatic Compounds : The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, derived from a similar compound, was achieved by Reck and Winter (1997). This research offers insights into the properties and potential applications of dimagnesiated aromatic compounds (Reck & Winter, 1997).
Bromination Kinetics and Mechanism : Shernyukov et al. (2019) studied the bromination kinetics of 1,3,5-tri-tert-butylbenzene, providing evidence of clustered polybromide transition states, which could be relevant for understanding reactions involving similar brominated compounds (Shernyukov et al., 2019).
Synthesis of Electrophosphorescent Intermediates : Kong-qiang (2005) synthesized 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, an electrophosphorescent intermediate, using a process that could be applicable to 1-Bromo-2,5-di-tert-butylbenzene (Kong-qiang, 2005).
Catalysis in Organic Synthesis : Yamamoto et al. (2008) discussed the synthesis of an NCN-type pincer palladium(II) complex using a compound similar to 1-Bromo-2,5-di-tert-butylbenzene. This research highlights the potential catalytic applications in organic synthesis (Yamamoto et al., 2008).
Propriétés
IUPAC Name |
2-bromo-1,4-ditert-butylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPIGCUUJRXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-di-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




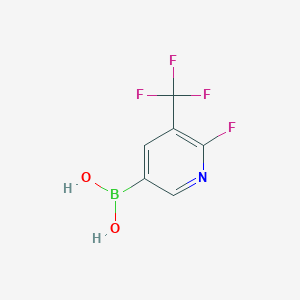
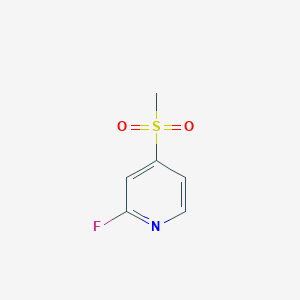


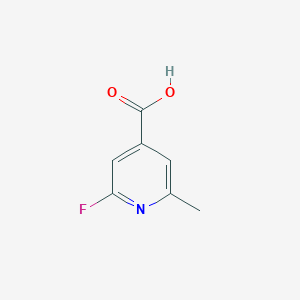


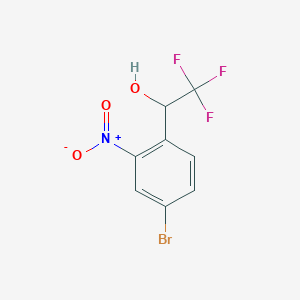
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8051631.png)

